molecular formula C29H26O8 B1245814 Schisandrene

Schisandrene

Cat. No. B1245814
M. Wt: 502.5 g/mol
InChI Key: VBNGAFROWJLPCL-MYYSRTQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Schisandrene is a natural product found in Schisandra chinensis with data available.

Scientific Research Applications

Antioxidant Activity and Cellular Protection

Schisandrene and its derivatives, primarily isolated from the fruits of Schisandra chinensis, have been extensively studied for their antioxidant properties. The unique structure of schisandrene, particularly the dibenzocyclooctadiene backbone, plays a pivotal role in its potent antioxidant activity. This activity is significant in cellular-based assays, suggesting its potential in protecting cells against oxidative stress (Choi et al., 2006). Schisandrin A, a derivative, has been shown to promote neural cell proliferation and differentiation after ischemic brain injury, indicating its potential in neuroprotective therapies (Zong et al., 2021).

Synthesis and Structural Studies

Efforts have been made to synthesize schisandrene and its core structures due to their complex nature and the potential therapeutic applications. A stereoselective synthesis of the dibenzocyclooctadiene lignan core of schisandrene was described, showcasing the potential for developing this compound in larger quantities for further study and potential therapeutic use (Venkanna et al., 2018).

Cardiovascular and Neuroprotective Effects

Schisandrin and its analogs have been associated with cardiovascular protection. Specifically, they have been implicated in providing therapeutic effects against cardiovascular disease through multi-targeted mechanisms, revealing their potential as safe and effective agents for cardiovascular health (Chun et al., 2014). Furthermore, Schisandrin B has been shown to improve cardiac function and attenuate myocardial remodeling after myocardial infarction in mice, suggesting its beneficial effects in cardiac health and potential as a therapeutic agent for ischemic heart disease (Chen et al., 2013).

Anti-inflammatory and Immunomodulatory Effects

Several studies have highlighted the anti-inflammatory properties of schisandrene and its derivatives. For instance, schisandrin has demonstrated significant anti-inflammatory effects by inhibiting key mediators and pathways in macrophage cell lines, indicating its potential in treating inflammatory and oxidative disorders (Kwon et al., 2017). Furthermore, schisandrin has been noted to protect against lipopolysaccharide-induced inflammation and oxidative stress in macrophages by suppressing the NF-κB, MAPKs, and PI3K/Akt pathways while activating Nrf2/HO-1 signaling (Kwon et al., 2017).

Potential in Skeletal Muscle Health

Schisandrin C has been investigated for its effects on mitochondrial biogenesis and autophagy in skeletal muscle cells. It has demonstrated properties that maintain cellular homeostasis and protect against oxidative damage, which might be beneficial for muscle inflammations and other related conditions (Kim & Yi, 2018).

properties

Product Name

Schisandrene

Molecular Formula

C29H26O8

Molecular Weight

502.5 g/mol

IUPAC Name

[(11S,13R)-3,22-dimethoxy-13-methyl-12-methylidene-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl] benzoate

InChI

InChI=1S/C29H26O8/c1-15-10-18-11-20-25(35-13-33-20)27(31-3)22(18)23-19(12-21-26(28(23)32-4)36-14-34-21)24(16(15)2)37-29(30)17-8-6-5-7-9-17/h5-9,11-12,15,24H,2,10,13-14H2,1,3-4H3/t15-,24+/m1/s1

InChI Key

VBNGAFROWJLPCL-MYYSRTQBSA-N

Isomeric SMILES

C[C@@H]1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4[C@H](C1=C)OC(=O)C6=CC=CC=C6)OCO5)OC)OC)OCO3

Canonical SMILES

CC1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4C(C1=C)OC(=O)C6=CC=CC=C6)OCO5)OC)OC)OCO3

synonyms

schisandrene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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